2,4-Dimethoxypyridin-3-amine
Description
2,4-Dimethoxypyridin-3-amine is a pyridine derivative featuring methoxy (-OCH₃) groups at positions 2 and 4 of the pyridine ring and an amino (-NH₂) group at position 3. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Properties
IUPAC Name |
2,4-dimethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDJMYLLHJKBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217096-31-6 | |
| Record name | 2,4-dimethoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2,4-dimethoxyaniline as the starting material.
Nitration: The aniline is nitrated to form 2,4-dimethoxy-3-nitropyridine.
Reduction: The nitro group is then reduced to an amine group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dimethoxypyridin-3-nitro compound.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,4-Dimethoxypyridin-3-amine is similar to other pyridine derivatives such as 2,6-dimethoxypyridin-3-amine and 3,4,5-trimethoxypyridin-2-amine. These compounds share the pyridine core but differ in the position and number of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic Effects: The methoxy groups in this compound donate electrons via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, 4-Chloro-5-methoxypyridin-3-amine combines electron-donating (OCH₃) and withdrawing (Cl) groups, creating a polarized ring system . DMAP’s dimethylamino group is strongly electron-donating, making it a superior catalyst in acylation reactions compared to methoxy-substituted analogs .
Bipyridine derivatives like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine exhibit extended conjugation, enabling applications in ligand design or photochemical studies .
Chloro-substituted analogs (e.g., 4-Chloro-5-methoxypyridin-3-amine) may undergo nucleophilic displacement reactions, offering routes to further functionalization .
Biological Activity
2,4-Dimethoxypyridin-3-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring with two methoxy groups at the 2 and 4 positions and an amino group at the 3 position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, leading to altered cellular processes.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis, potentially affecting cancer cell lines.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that treatment with this compound can induce apoptosis in a dose-dependent manner.
- Mechanism Insights : The compound appears to alter the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting pro-apoptotic signals while inhibiting anti-apoptotic pathways .
Case Studies
-
Apoptosis Induction in K562 Cells :
- Study Findings : Treatment with varying concentrations of this compound resulted in increased apoptosis rates in K562 cells (a human leukemia cell line). The total apoptosis rates were observed at 9.64%, 16.59%, and 37.72% for concentrations of 10 µM, 12 µM, and 14 µM respectively after 48 hours .
- Mechanistic Insights : Western blot analysis indicated that the compound reduced Bcl-2 levels while increasing Bax expression, suggesting a shift towards pro-apoptotic signaling.
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Structure-Activity Relationship (SAR) Analysis :
- Context : Comparative studies with similar pyridine derivatives have provided insights into the structural features that enhance biological activity.
- : Modifications in the substitution pattern on the pyridine ring can significantly affect the efficacy and potency of these compounds against various biological targets .
Research Applications
The unique properties of this compound make it valuable for several research applications:
- Drug Development : Its potential as an anticancer agent warrants further investigation and optimization for therapeutic use.
- Biochemical Probes : The compound can serve as a probe in biological studies aimed at understanding cellular mechanisms and interactions.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
